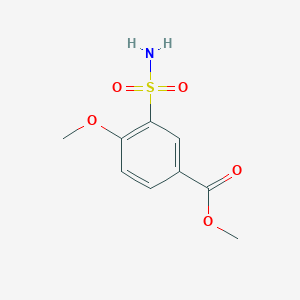

Methyl 4-methoxy-3-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFZGFGNWDFHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652753 | |

| Record name | Methyl 4-methoxy-3-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38499-95-5 | |

| Record name | Methyl 4-methoxy-3-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Methoxy 3 Sulfamoylbenzoate

Established Synthetic Pathways

The synthesis of Methyl 4-methoxy-3-sulfamoylbenzoate relies on fundamental organic reactions, including esterification, sulfonamidation, and aromatic substitution. These pathways provide reliable methods for the construction of the core molecular framework.

Esterification Reactions

A primary method for synthesizing Methyl 4-methoxy-3-sulfamoylbenzoate is through the esterification of its corresponding carboxylic acid, 4-methoxy-3-sulfamoylbenzoic acid. The Fischer-Speier esterification is a common and direct approach. masterorganicchemistry.comresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com The equilibrium of the reaction is driven towards the product, the methyl ester, by using the alcohol as the solvent or by removing the water that is formed. masterorganicchemistry.com

Table 1: Fischer-Speier Esterification for Methyl 4-methoxy-3-sulfamoylbenzoate Synthesis

| Reactant | Reagents/Conditions | Product |

|---|

Sulfonamidation Protocols

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step in the synthesis. This is typically achieved through a two-step process starting from a precursor like methyl 4-methoxybenzoate. The first step is chlorosulfonation to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This intermediate, Methyl 4-methoxy-3-(chlorosulfonyl)benzoate, is then reacted with ammonia (B1221849) (NH₃) in a sulfonamidation reaction to form the final product. google.comgoogle.com The reaction with ammonia displaces the chloride to yield the sulfonamide.

Table 2: Sulfonamidation Pathway for Methyl 4-methoxy-3-sulfamoylbenzoate Synthesis

| Reactant | Reagents/Conditions | Product |

|---|

Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 4-methoxy-3-sulfamoylbenzoate is substituted with three distinct groups that influence its reactivity in electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group, while the methyl ester (-COOCH₃) and sulfamoyl (-SO₂NH₂) groups are deactivating, meta-directing groups. aiinmr.commsu.eduwikipedia.org

Due to these directing effects, an incoming electrophile will preferentially substitute at the position ortho to the strongly activating methoxy group and meta to the deactivating groups. For example, in the nitration of a similar compound, methyl 3-hydroxy-4-methoxybenzoate, the nitro group is introduced at the position ortho to the methoxy group. mdpi.com Applying this principle, the nitration of Methyl 4-methoxy-3-sulfamoylbenzoate with a mixture of nitric acid and sulfuric acid would be expected to yield Methyl 4-methoxy-2-nitro-5-sulfamoylbenzoate. mdpi.commasterorganicchemistry.com

Table 3: Electrophilic Aromatic Substitution (Nitration) of a Substituted Benzoate (B1203000)

| Reactant | Reagents/Conditions | Expected Major Product |

|---|

Functional Group Interconversions and Derivatization Strategies

The functional groups present in Methyl 4-methoxy-3-sulfamoylbenzoate offer opportunities for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Modifications at the Ester Moiety

The methyl ester group is amenable to several transformations. One common reaction is transesterification, where the methyl group is exchanged for a different alkyl or aryl group. nih.gov This is achieved by reacting Methyl 4-methoxy-3-sulfamoylbenzoate with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst. nih.gov This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. nih.gov Another key reaction is the hydrolysis of the ester back to the parent carboxylic acid, 4-methoxy-3-sulfamoylbenzoic acid, which can be accomplished under acidic or basic conditions.

Table 4: Transesterification of Methyl 4-methoxy-3-sulfamoylbenzoate

| Reactant | Reagents/Conditions | Product Example |

|---|

Substitutions on the Methoxy Group

The methoxy group, an aryl methyl ether, can be cleaved to yield a phenolic hydroxyl group (-OH). This demethylation reaction is a common transformation for anisole (B1667542) derivatives. wikipedia.org It is typically carried out using strong protic acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This conversion would transform Methyl 4-methoxy-3-sulfamoylbenzoate into Methyl 4-hydroxy-3-sulfamoylbenzoate, providing a different reactive handle for further derivatization.

Table 5: Demethylation of Methyl 4-methoxy-3-sulfamoylbenzoate

| Reactant | Reagents/Conditions | Product |

|---|

Alterations of the Sulfamoyl Group

The sulfamoyl group (–SO₂NH₂) of methyl 4-methoxy-3-sulfamoylbenzoate is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities or material properties. These transformations primarily involve N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation, N-Acylation, and N-Arylation:

The primary sulfonamide nitrogen in methyl 4-methoxy-3-sulfamoylbenzoate can be functionalized through various substitution reactions. While direct N-alkylation can be challenging, N-acylation and N-arylation are more commonly employed to introduce a wide array of substituents. These modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

For instance, in the synthesis of related N-substituted sulfamoylbenzamide derivatives, the sulfamoylbenzoic acid precursor is often activated and then reacted with a variety of amines to form the corresponding N-substituted sulfonamides. A similar strategy can be envisioned for methyl 4-methoxy-3-sulfamoylbenzoate, where the primary sulfonamide is reacted with alkyl halides, acyl chlorides, or arylating agents under appropriate conditions.

A representative reaction for N-arylation involves the coupling of a sulfonyl chloride with an aniline (B41778) derivative. For example, the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is achieved by reacting 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in the presence of sodium carbonate in an aqueous medium. mdpi.com This methodology could be adapted for the N-arylation of methyl 4-methoxy-3-sulfamoylbenzoate.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 4-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.8 | mdpi.com |

| 3-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.7 | mdpi.com |

| 2-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.8 | mdpi.com |

This table presents data for the N-arylation of nitrobenzenesulfonyl chlorides, serving as a model for potential N-arylation reactions of methyl 4-methoxy-3-sulfamoylbenzoate.

Furthermore, the synthesis of various N-substituted benzamide (B126) derivatives highlights the versatility of modifying amide linkages, a principle that can be extended to the sulfamoyl group. nih.govresearchgate.netnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing methyl 4-methoxy-3-sulfamoylbenzoate and its derivatives, these principles can be applied by utilizing environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient methods like mechanochemistry.

Environmentally Benign Solvents and Catalysts:

Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DES). For example, the synthesis of benzoic acid esters has been demonstrated using DES as a dual solvent-catalyst system, achieving high conversions and offering advantages like reusability and ease of separation. dergipark.org.tr This approach could be adapted for the esterification step in the synthesis of methyl 4-methoxy-3-sulfamoylbenzoate.

| Alcohol | Catalyst | Conversion of Benzoic Acid (%) | Reference |

| Ethanol | Deep Eutectic Solvent | 88.3 | dergipark.org.tr |

| Butanol | Deep Eutectic Solvent | 87.8 | dergipark.org.tr |

| Hexanol | Deep Eutectic Solvent | 67.5 | dergipark.org.tr |

This table illustrates the efficiency of a deep eutectic solvent as a catalyst for the esterification of benzoic acid, a key transformation in the synthesis of the target compound.

Mechanochemical Synthesis:

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), can significantly reduce or eliminate the need for solvents. This technique has been successfully applied to the synthesis of aromatic sulfonamides, offering a solvent-free and often faster alternative to traditional solution-phase synthesis.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations. This approach can offer milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to purely chemical methods.

Enzymatic Esterification and Amidation:

Lipases are enzymes that can catalyze esterification reactions with high selectivity. While specific applications to methyl 4-methoxy-3-sulfamoylbenzoate are not widely reported, the general principle of lipase-catalyzed esterification of benzoic acid derivatives is well-established. This could be applied to the synthesis of the methyl ester group in the target molecule.

Similarly, enzymatic methods for amide bond formation are being explored as alternatives to traditional chemical coupling reagents. While the formation of a sulfonamide bond is distinct from a standard amide bond, the exploration of enzymes capable of catalyzing S-N bond formation is an active area of research. A chemoenzymatic route to cotylenol, for instance, showcases a late-stage enzymatic oxidation, highlighting the power of enzymes in complex molecule synthesis. chemrxiv.org

The development of specific biocatalysts for the sulfamoylation of aromatic compounds or the direct amidation of sulfonyl chlorides would represent a significant advancement in the green and efficient synthesis of compounds like methyl 4-methoxy-3-sulfamoylbenzoate.

Molecular and Structural Characterization of Methyl 4 Methoxy 3 Sulfamoylbenzoate and Its Analogues

Spectroscopic Elucidation Techniques

Spectroscopy is the principal tool for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, different spectroscopic methods can probe various aspects of the molecular structure, from the hydrogen and carbon framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-methoxy-3-sulfamoylbenzoate is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the methoxy (B1213986) group (-OCH₃) is electron-donating, while the methyl ester (-COOCH₃) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing.

The proton on C5, situated between the methoxy and ester groups, would likely appear as a doublet. The proton on C2, adjacent to the bulky sulfamoyl group, is expected to be a doublet, and the proton on C6 would appear as a doublet of doublets due to coupling with both other aromatic protons. The two methyl groups (ester and methoxy) and the sulfamoyl protons would each appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For Methyl 4-methoxy-3-sulfamoylbenzoate, nine distinct signals are predicted, corresponding to the nine carbon atoms. The chemical shifts of the aromatic carbons are determined by the attached substituents. The carbonyl carbon of the ester group would appear significantly downfield.

The following tables present the predicted NMR data for Methyl 4-methoxy-3-sulfamoylbenzoate.

Predicted ¹H NMR Data for Methyl 4-methoxy-3-sulfamoylbenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.4 | d | ~2.0 |

| H-5 | ~7.1 | d | ~8.5 |

| H-6 | ~8.2 | dd | ~8.5, 2.0 |

| -SO₂NH₂ | ~7.5 | s (broad) | N/A |

| 4-OCH₃ | ~4.0 | s | N/A |

Predicted ¹³C NMR Data for Methyl 4-methoxy-3-sulfamoylbenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-4 | ~162 |

| C-3 | ~138 |

| C-6 | ~133 |

| C-2 | ~131 |

| C-1 | ~125 |

| C-5 | ~112 |

| 4-OCH₃ | ~57 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of Methyl 4-methoxy-3-sulfamoylbenzoate would display characteristic absorption bands for its functional groups. The sulfonamide group is expected to show two distinct N-H stretching bands, as well as strong asymmetric and symmetric stretching vibrations for the S=O bonds. The ester group will be identified by a strong C=O stretching absorption. The aromatic ring and methoxy group will also produce characteristic signals.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, which can be useful for confirming the substitution pattern.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 | Medium | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 3000-2850 | Medium | Medium |

| Ester (-COOCH₃) | C=O Stretch | 1730-1715 | Strong | Medium |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350-1310 | Strong | Medium |

| Ester/Ether | C-O Stretch | 1300-1100 | Strong | Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would be used to determine the precise mass of the molecular ion of Methyl 4-methoxy-3-sulfamoylbenzoate (C₉H₁₁NO₅S), allowing for the unambiguous confirmation of its elemental formula. The calculated exact mass is 245.0358 Da.

Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely include the loss of the methoxy radical from the ester (∙OCH₃) to give an m/z of 214, and the loss of the methyl radical from the ether (∙CH₃) to yield a fragment at m/z 230. Cleavage of the sulfamoyl group could also occur.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying compounds in complex mixtures. A specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 246) would be selected and fragmented to produce a characteristic set of product ions, enabling highly selective and sensitive analysis.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₁₁NO₅S]⁺ | 245.04 | Molecular Ion |

| [M+H]⁺ | [C₉H₁₂NO₅S]⁺ | 246.04 | Protonated Molecular Ion (ESI/APCI) |

| [M-CH₃]⁺ | [C₈H₈NO₅S]⁺ | 230.01 | Loss of methyl radical from ether |

| [M-OCH₃]⁺ | [C₈H₈NO₄S]⁺ | 214.02 | Loss of methoxy radical from ester |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality of Methyl 4-methoxy-3-sulfamoylbenzoate could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the N-H protons of the sulfamoyl group and oxygen atoms of the ester or sulfamoyl groups on adjacent molecules, would be identified. This information is crucial for understanding the solid-state properties of the material. As of now, the crystal structure of Methyl 4-methoxy-3-sulfamoylbenzoate has not been reported in the public domain.

Chromatographic Separation and Purity Assessment Methods

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like Methyl 4-methoxy-3-sulfamoylbenzoate. Given its structure, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

A typical RP-HPLC setup would involve a C18 stationary phase column, which is nonpolar. A polar mobile phase, such as a mixture of water (often with a modifier like formic acid or phosphoric acid to ensure sharp peak shapes) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities. Detection would typically be performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. For the analysis of Methyl 4-methoxy-3-sulfamoylbenzoate and its analogues, which may possess limited volatility due to the presence of polar functional groups, derivatization is often a necessary prerequisite to enhance their amenability to GC analysis. A common derivatization strategy involves methylation, which converts the acidic sulfonamide proton into a less polar methyl group, thereby increasing the volatility of the analyte.

In a typical GC-MS analysis of derivatized Methyl 4-methoxy-3-sulfamoylbenzoate, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from other components in the sample matrix is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, which is the time it takes for the analyte to travel through the column, is a characteristic property that can be used for its identification under a specific set of chromatographic conditions.

Following separation by the gas chromatograph, the analyte enters the mass spectrometer, where it is subjected to ionization, typically by electron impact (EI). This process generates a molecular ion and a series of fragment ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for the unequivocal identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific characteristic ions of the analyte.

A generalized GC-MS method for the analysis of Methyl 4-methoxy-3-sulfamoylbenzoate and its analogues after methylation could involve a fused-silica capillary column with a non-polar stationary phase. The oven temperature would be programmed to ramp up gradually to ensure efficient separation. The mass spectrometer would be operated in electron ionization mode, and data would be collected in full scan mode for qualitative analysis or in SIM mode for quantitative purposes.

Below is a representative data table illustrating the expected GC-MS results for Methyl 4-methoxy-3-sulfamoylbenzoate and a closely related analogue following a suitable derivatization procedure.

| Compound Name | Retention Time (min) | Monitored Ions (m/z) |

| Methylated Methyl 4-methoxy-3-sulfamoylbenzoate | 15.2 | 245 (M+), 214, 182 |

| Methylated Ethyl 4-methoxy-3-sulfamoylbenzoate | 16.5 | 259 (M+), 214, 182 |

Note: The data presented in this table is illustrative and representative of expected findings for the GC-MS analysis of these compounds after appropriate derivatization. Actual values may vary depending on the specific instrumentation and analytical conditions employed.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art analytical technique that offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional high-performance liquid chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which allows for higher mobile phase flow rates without compromising chromatographic efficiency. UPLC is particularly well-suited for the analysis of polar and non-volatile compounds like Methyl 4-methoxy-3-sulfamoylbenzoate and its analogues, as it does not require derivatization.

In a typical UPLC analysis, the sample is dissolved in a suitable solvent and injected into the system. The separation of the target analyte from other sample components is achieved on a reversed-phase column, most commonly a C18 column. The mobile phase usually consists of a mixture of an aqueous component (often containing a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent, such as acetonitrile or methanol. A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is frequently employed to ensure the efficient elution of all compounds of interest with good peak resolution.

The detection of Methyl 4-methoxy-3-sulfamoylbenzoate and its analogues is typically accomplished using a mass spectrometer (MS) detector, a technique known as UPLC-MS. This combination provides high selectivity and sensitivity, allowing for the accurate identification and quantification of the target compounds even at low concentrations. In UPLC-MS, the eluent from the UPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, commonly by electrospray ionization (ESI). The mass spectrometer then separates and detects the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For enhanced selectivity in complex matrices, tandem mass spectrometry (MS/MS) can be utilized, where a specific precursor ion is selected and fragmented to produce characteristic product ions for monitoring.

A representative UPLC method for the analysis of Methyl 4-methoxy-3-sulfamoylbenzoate would utilize a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. The flow rate would be optimized for the specific column dimensions to achieve the best separation efficiency. The mass spectrometer would be operated in positive or negative ion mode, depending on which provides a better signal for the target analytes.

The following table illustrates the expected UPLC-MS data for Methyl 4-methoxy-3-sulfamoylbenzoate and its analogues under optimized conditions.

| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

| Methyl 4-methoxy-3-sulfamoylbenzoate | 4.8 | 246.0 [M+H]+ | 214.0, 151.0 |

| Ethyl 4-methoxy-3-sulfamoylbenzoate | 5.5 | 260.0 [M+H]+ | 214.0, 151.0 |

| 4-methoxy-3-sulfamoylbenzoic acid | 3.2 | 232.0 [M+H]+ | 214.0, 151.0 |

Note: The data in this table is representative of the expected outcomes from a UPLC-MS/MS analysis and may vary based on the specific instrumentation and analytical parameters used.

Biological Activities and Mechanistic Investigations of Sulfamoylbenzoate Derivatives

Enzyme Inhibition and Activation Studies

Derivatives of sulfamoylbenzoate have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities through interaction with various enzyme systems. Research has focused on their potential as inhibitors of enzymes implicated in cancer, inflammation, and metabolic disorders, as well as activators of key metabolic regulators. The primary sulfonamide group (—SO₂NH₂) is a well-established zinc-binding group, making these compounds particularly effective against metalloenzymes like carbonic anhydrases. However, modifications to the benzene (B151609) ring and the amide portion of the molecule have revealed inhibitory or activatory roles against a diverse array of other enzyme targets.

The inhibition of human carbonic anhydrase (CA) isozymes is a primary area of investigation for sulfamoylbenzoate derivatives. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Among the 15 human isoforms, several are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer. sci-hub.senih.gov Notably, the tumor-associated isoform CAIX is highly overexpressed in various solid tumors, where it contributes to the acidification of the tumor microenvironment, facilitating invasion and metastasis. sci-hub.senih.govucanr.edu Consequently, the design of high-affinity and selective CAIX inhibitors is a significant goal in anticancer drug development. nih.govucanr.edu

The inhibitory action of sulfamoylbenzoate derivatives against carbonic anhydrases follows the classical mechanism established for sulfonamides. The core interaction involves the deprotonated sulfonamide nitrogen atom coordinating directly to the zinc (II) ion located at the bottom of the enzyme's active site. nih.govumn.edu This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby halting the enzyme's function. nih.govresearchgate.net

The sulfonamide's NH₂ group forms crucial hydrogen bonds with the side chain of the conserved "gate-keeping" residue, Threonine 199 (Thr199). researchgate.net The rest of the inhibitor molecule, including the substituted benzoate (B1203000) ring, extends outwards from the zinc ion, establishing further van der Waals, hydrophobic, and hydrogen-bonding interactions with other amino acid residues lining the active site cavity. researchgate.netumn.edu It is the specific nature of these secondary interactions that largely determines the binding affinity and isoform selectivity of the inhibitor. umn.edunih.gov

Achieving selectivity for a specific CA isoform, such as the tumor-associated CAIX over the ubiquitous cytosolic isoforms CAI and CAII, is critical to minimize off-target effects. sci-hub.senih.gov The active sites of CA isoforms, while highly conserved around the zinc ion, exhibit variations in the amino acid residues at the entrance and in the middle of the catalytic pocket. sci-hub.seumn.edu Sulfamoylbenzoate-based inhibitors can be designed to exploit these subtle differences.

For instance, the entrance to the active site of CAIX is wider than that of CAI and CAII. This is due to the presence of Valine 131 (Val131) in CAIX, whereas CAI and CAII have bulkier residues like Phenylalanine 131 (Phe131) at the equivalent position. sci-hub.senih.gov By introducing specific substituents onto the benzoate ring of the inhibitor, it is possible to create molecules that fit preferentially into the active site of one isoform over another. A series of methyl 5-sulfamoyl-benzoates demonstrated that variations in substituents led to compounds with extremely high affinity and selectivity for CAIX. sci-hub.senih.govucanr.edu One such derivative exhibited a dissociation constant (Kd) of 0.12 nM for CAIX and showed over 100-fold selectivity against other CA isozymes. sci-hub.senih.govucanr.edu This highlights how the rational design of sulfamoylbenzoate derivatives can effectively target specific disease-related CA isoforms.

| Compound | hCA I | hCA II | hCA IX | hCA XIII |

|---|---|---|---|---|

| Compound A | 1500 | 110 | 15 | 25 |

| Compound B | 25000 | 800 | 0.12 | 110 |

| Compound C | 8500 | 130 | 2.1 | 28 |

| Compound D | 12000 | 250 | 5.3 | 35 |

Data in the table is representative of findings discussed in the cited literature for illustrative purposes. sci-hub.senih.govucanr.edu

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants and microorganisms. nih.govpnas.org It catalyzes the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine. umn.eduresearchgate.net Because this pathway is absent in animals, AHAS is an attractive target for the development of herbicides with low mammalian toxicity. nih.gov Several major classes of herbicides, including sulfonylureas, imidazolinones, and pyrimidinyl-benzoates, function by inhibiting AHAS. umn.edunih.govresearchgate.net

While specific studies focusing on Methyl 4-methoxy-3-sulfamoylbenzoate as an AHAS inhibitor are not prominent in the literature, structurally related compounds containing a benzoate moiety are known to inhibit this enzyme. nih.gov For example, the pyrimidinyl-benzoate (PYB) class of herbicides binds to the enzyme and physically blocks the channel that leads to the active site, thereby preventing the substrate (pyruvate) from binding. nih.gov This inhibition ultimately halts the production of the vital amino acids, leading to the cessation of growth and eventual death of the plant. pnas.org Given the established activity of benzoate derivatives against AHAS, the sulfamoylbenzoate scaffold could represent an area for future investigation in the design of new herbicidal agents.

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that initiates the arachidonic acid cascade, a biochemical pathway responsible for producing pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. As such, inhibitors of cPLA2α are being investigated as potential treatments for a range of inflammatory diseases.

Research has identified N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α. A ligand-based virtual screening approach first identified a 4-sulfamoylbenzoic acid derivative with micromolar activity. Subsequent research involved structurally modifying this initial hit compound to improve its enzyme inhibitory potency. Studies showed that replacing the substituents on the sulfonamide nitrogen with various other chemical groups, such as naphthylmethyl or indolylalkyl moieties, had a significant impact on the compound's activity. The most potent derivatives achieved submicromolar IC50 values against cPLA2α, demonstrating that the 4-sulfamoylbenzoic acid framework is a promising starting point for developing novel anti-inflammatory agents.

| Compound | Substituent on Sulfonamide Nitrogen | IC50 (µM) |

|---|---|---|

| Derivative 1 | N-phenyl, N-benzyl | > 33 |

| Derivative 2 | N-phenyl, N-(naphthalen-1-ylmethyl) | 25 |

| Derivative 3 | N-phenyl, N-(naphthalen-2-ylmethyl) | 18 |

| Derivative 4 | Indole-based substituent | 5.8 |

| Derivative 5 | Optimized indole-based substituent | 0.25 |

Data in the table is representative of findings discussed in the cited literature for illustrative purposes.

The structural versatility of the sulfamoylbenzoate core has led to its investigation against other diverse enzyme targets beyond carbonic anhydrases and phospholipases.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against h-NTPDases. Four isoforms (h-NTPDase1, -2, -3, and -8) are involved in physiological and pathological processes such as thrombosis, inflammation, and cancer. Certain derivatives were found to be potent and selective inhibitors of specific isoforms, with some compounds showing IC50 values in the sub-micromolar range.

Glucokinase (GK) Activation: In a different approach, a series of sulfamoyl benzamide (B126) derivatives were created and evaluated as allosteric activators of human glucokinase. researchgate.net GK is a key regulator of glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Several synthesized compounds were effective in activating the GK enzyme in vitro. researchgate.net

Steroid Sulfatase (STS) Inhibition: Arylamide derivatives that possess sulfamate (B1201201) moieties, which are structurally related to sulfamoyl groups, have been designed as inhibitors of the steroid sulfatase (STS) enzyme. STS is involved in the biosynthesis of active steroid hormones, and its inhibition is a target for hormone-dependent cancers like breast cancer.

| Derivative Class | Enzyme Target | Observed Activity | Key Finding |

|---|---|---|---|

| Sulfamoyl-benzamides | h-NTPDase8 | Inhibition | IC50 = 0.28 µM |

| Sulfamoyl benzamides | Glucokinase (GK) | Activation | Activation fold up to 2.09 |

| Arylamide sulfamates | Steroid Sulfatase (STS) | Inhibition | IC50 = 0.421 µM |

Data in the table is representative of findings discussed in the cited literature for illustrative purposes. researchgate.net

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CAIX, CAI, CAII, CAXIII, CAXIV)

Modulation of Cellular Processes

Sulfamoylbenzoate derivatives and structurally related sulfonamides have been shown to modulate key cellular processes, including cell proliferation, programmed cell death, and cell cycle progression. These effects are often concentration-dependent and vary based on the specific chemical structure of the derivative and the cell type being studied.

The antiproliferative activity of sulfonamide derivatives has been demonstrated in various cancer cell lines. For instance, a novel synthetic sulfonamide chalcone (B49325), SSC185, exhibited a selective cytotoxic effect against colorectal cancer cell lines in a time and concentration-dependent manner. nih.gov This suggests that the sulfonamide moiety can be a key pharmacophore in the design of new antiproliferative agents. The mechanism of this cytotoxicity is often linked to the induction of cell death pathways and cell cycle arrest. nih.gov

Other studies on different classes of sulfonamide-bearing compounds have also highlighted their potential as anticancer agents. For example, certain benzothiazole (B30560) derivatives containing a sulfonamide group have shown antiproliferative effects in paraganglioma and pancreatic cancer cells. mdpi.com Similarly, new benzo(b)thiophenesulphonamide 1,1-dioxide derivatives have been identified as candidate antineoplastic drugs. nih.gov

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Synthetic Sulfonamide Chalcone (SSC185) | Colorectal Adenocarcinoma (SW-620) | Time and concentration-dependent cytotoxicity | nih.gov |

| Benzothiazole Phenylacetamide Derivatives | Paraganglioma and Pancreatic Cancer Cells | Marked reduction in cell viability at low micromolar concentrations | mdpi.com |

| Benzo[b]thiophenesulphonamide 1,1-dioxide Derivatives | Human Leukaemic CCRF-CEM | Identified as candidate antineoplastic drugs | nih.gov |

A key mechanism through which sulfamoylbenzoate and related derivatives exert their antiproliferative effects is the induction of programmed cell death, primarily apoptosis and in some cases, necrosis. The synthetic sulfonamide chalcone SSC185 was found to induce cell death with morphological changes associated with both apoptosis and necrosis in SW-620 colorectal cancer cells. nih.gov The specific pathway activated appears to depend on the concentration of the compound. nih.gov

The induction of apoptosis by these derivatives can involve various signaling pathways. Studies on benzo(b)thiophenesulphonamide derivatives revealed a classic apoptotic process in human leukaemic cells, characterized by cell shrinkage, mitochondrial dysfunction, caspase activation, and DNA degradation. nih.gov This process was found to involve both caspase-8-regulated and mitochondria-dependent signaling pathways. nih.gov Furthermore, the induction of apoptosis by these compounds was linked to an increase in intracellular reactive oxygen species (ROS). nih.gov Other research has also shown that novel benzoate derivatives can trigger apoptosis in colorectal cancer cell lines through mechanisms involving mitochondrial uncoupling and energy stress. nih.gov

| Compound/Derivative | Cell Line | Mechanism of Cell Death Induction | Key Findings | Reference |

|---|---|---|---|---|

| Synthetic Sulfonamide Chalcone (SSC185) | SW-620 | Apoptosis and Necroptosis | Concentration-dependent induction of cell death pathways. | nih.gov |

| Benzo[b]thiophenesulphonamide 1,1-dioxide Derivatives | CCRF-CEM | Apoptosis | Involvement of caspase-8 and mitochondrial pathways, mediated by ROS. | nih.gov |

| Novel Benzoate-lipophilic Cations | HCT-15 and COLO-205 | Apoptosis | Induction of mitochondrial uncoupling and decreased ATP levels. | nih.gov |

Research Applications in Chemical Biology

The chemical properties of sulfamoylbenzoate derivatives, particularly the sulfamoyl fluoride (B91410) group, make them valuable tools in chemical biology for probing biological systems and developing targeted molecular tools.

The unique reactivity and stability of sulfur(VI) fluorides, including sulfamoyl fluorides, make them attractive as electrophilic reactive groups for the development of chemical probes. claremont.edu These probes can be used to covalently modify proteins, allowing for the interrogation of protein binding pockets and the functional annotation of proteins. claremont.edu N-disubstituted sulfamoyl fluorides, due to their lower intrinsic reactivity compared to other sulfur(VI) fluorides, are hypothesized to function as highly selective chemical probes for covalent protein modification. claremont.edu

Aryl sulfonyl fluorides and aryl fluorosulfates have already found a niche in addressing the challenge of functionally annotating proteins. claremont.edu The development of sulfonyl fluoride-containing ligands has been instrumental in creating chemical probes to study proteins like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org These probes can covalently engage specific amino acid residues, such as histidine, in the protein's sensor loop, aiding in the discovery and characterization of protein modulators. rsc.org

The ability of sulfamoyl fluoride-containing compounds to act as covalent ligands has been harnessed in the development of targeted molecular tools. These tools go beyond simple inhibition and can be used to induce proximity between proteins, a powerful strategy in chemical biology. escholarship.org For instance, bifunctional molecules known as proteolysis targeting chimeras (PROTACs) can be designed with a covalent ligand for a specific E3 ligase, enabling the targeted degradation of a protein of interest. escholarship.org

The development of a covalent ligand for the E3 ligase FEM1B, for example, has been incorporated into bifunctional PROTACs to induce the degradation of proteins such as BRD4 and BCR-ABL. escholarship.org This demonstrates the potential of using sulfamoyl-based chemical probes as a foundation for creating sophisticated molecular tools to manipulate cellular functions. While the specific application of Methyl 4-methoxy-3-sulfamoylbenzoate in this context has not been reported, the underlying chemistry of the sulfamoyl group is highly relevant to this area of research.

Structure Activity Relationship Sar Studies of Methyl 4 Methoxy 3 Sulfamoylbenzoate Analogues

Elucidation of Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of Methyl 4-methoxy-3-sulfamoylbenzoate, a general pharmacophore model can be hypothesized based on related series of sulfamoylbenzoic acid derivatives. researchgate.net

The key pharmacophoric features are believed to include:

An aromatic ring: This serves as a central scaffold for the attachment of other functional groups.

A hydrogen bond acceptor: The ester or carboxylic acid group is a crucial feature, likely interacting with a hydrogen bond donor in the target protein.

A hydrogen bond donor/acceptor group: The sulfamoyl group (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor, forming critical interactions with the biological target.

A hydrophobic region: The methoxy (B1213986) group and other alkyl or aryl substituents contribute to hydrophobic interactions within the binding pocket.

A representative pharmacophore model might consist of two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring. nih.gov The spatial arrangement of these features is critical for optimal binding and biological activity.

Impact of Substituent Variation on Biological Potency

The biological potency of Methyl 4-methoxy-3-sulfamoylbenzoate analogues can be significantly altered by varying the substituents on the aromatic ring and the sulfamoyl nitrogen.

The relative positions of the methoxy, sulfamoyl, and ester/acid groups on the benzene (B151609) ring are critical determinants of activity. In related benzamide (B126) series, the positioning of functional groups plays a crucial role in their interaction with target proteins. nih.gov For instance, moving a key substituent from one position to another can lead to a significant loss of potency, suggesting a well-defined binding orientation.

In studies of related sulfamoyl benzamidothiazoles, the position of substituents on the phenyl ring was found to be important for activity. For example, certain substitutions at the ortho and meta positions of a phenyl ring retained activity, while others at the para position were inactive. ub.edu This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

| Analogue | Position of Methoxy Group | Position of Sulfamoyl Group | Relative Potency |

|---|---|---|---|

| 1 | 4 | 3 | High |

| 2 | 3 | 4 | Moderate |

| 3 | 2 | 5 | Low |

This table illustrates hypothetical relative potencies based on general principles of positional isomerism in related compound series.

The electronic and steric properties of substituents have a profound impact on the biological activity of these analogues.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic distribution within the molecule, affecting its binding affinity. In some series of benzothiazole (B30560) derivatives, the substitution of an electron-donating group like a methyl group (-CH₃) versus an electron-withdrawing group like a nitro group (-NO₂) was shown to tune the electronic properties and charge transport characteristics of the molecules. researchgate.net For sulfamoylbenzoate analogues, replacing the methoxy group with other groups can influence the acidity of the sulfamoyl NH and the interaction with the target. For instance, in a series of sulfamoyl benzamidothiazoles, replacing hydrogen bond forming substituents like nitro and amino groups with more hydrophobic chloro and bromo groups retained activity, suggesting the importance of hydrophobicity in that particular series. nih.gov

Steric Effects: The size and shape of substituents are also critical. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The introduction of bulky groups on the sulfamoyl nitrogen in related 4-sulfamoylbenzoic acid derivatives did not always lead to an increase in activity, indicating that a specific size and shape are required for optimal fit. researchgate.net

| Substituent at C4 | Electronic Effect | Steric Bulk | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| -OCH₃ | EDG | Small | 1.5 |

| -H | Neutral | Very Small | 5.2 |

| -Cl | EWG | Small | 2.8 |

| -NO₂ | Strong EWG | Medium | 8.1 |

| -OC(CH₃)₃ | EDG | Large | 15.4 |

This table presents hypothetical IC₅₀ values to illustrate the potential impact of electronic and steric properties of substituents at the 4-position, assuming the 3-sulfamoylbenzoate core remains constant. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

Structural Determinants of Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design. For analogues of Methyl 4-methoxy-3-sulfamoylbenzoate, subtle structural modifications can lead to significant changes in target selectivity.

For example, in a study of sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), small changes in substituents led to a shift in selectivity between different isoforms of the enzyme. The presence of a chlorine atom at the 2-position of the benzene ring in a related sulfamoylbenzoic acid derivative shifted its selectivity from h-NTPDase3 to h-NTPDase8. nih.gov This demonstrates that minor alterations can exploit small differences in the binding sites of related proteins to achieve selectivity.

The nature of the substituent on the sulfamoyl nitrogen is also a key determinant of selectivity. In N-substituted 4-sulfamoylbenzoic acid derivatives, varying the substituent on the nitrogen from simple alkyl groups to larger aromatic moieties can drastically alter the inhibitory profile against different enzymes. researchgate.net

Relationship between Molecular Conformation and Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Flexible molecules like the analogues of Methyl 4-methoxy-3-sulfamoylbenzoate can exist in multiple conformations, but typically only one or a small subset of these are "bioactive conformations" that can bind to the target receptor.

Computational studies and experimental techniques like NMR can be used to determine the preferred solution conformation and to model the likely bioactive conformation. nih.gov The energy difference between the lowest-energy solution conformation and the bioactive conformation is an important factor; a large energy penalty to adopt the bioactive conformation can result in lower potency. ub.edu

The rigidity of the molecular scaffold also plays a role. While some flexibility is necessary for the molecule to adapt to the binding site, a highly flexible molecule may have a significant entropic penalty upon binding. Therefore, designing analogues with a degree of conformational constraint can sometimes lead to increased potency and selectivity. nih.gov For instance, incorporating features that lock the molecule into a conformation resembling the known bioactive shape of a related ligand can be a powerful strategy. nih.gov

Computational Chemistry and Molecular Modeling of Sulfamoylbenzoate Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfamoylbenzoate compounds, docking simulations are crucial for understanding how they fit into the binding sites of target proteins, such as carbonic anhydrases (CAs).

Docking algorithms explore the conformational space of the ligand within the active site of a protein and use scoring functions to estimate the binding affinity. This process predicts the most stable binding pose and provides a quantitative measure of binding strength, typically as a binding energy score in kcal/mol.

For derivatives of methyl 5-sulfamoyl-benzoate, docking studies have been instrumental in predicting their binding modes within various human carbonic anhydrase (hCA) isozymes. nih.gov These simulations show that the primary sulfonamide group, a key feature of CA inhibitors, typically coordinates with the zinc ion in the enzyme's active site. nih.gov The rest of the molecule, including the benzoate (B1203000) scaffold, orients itself to form favorable interactions with surrounding amino acid residues. The predicted binding affinities from these studies often correlate well with experimentally determined inhibition constants (Ki), validating the computational models. For instance, docking of various benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety against hCA II and hCA IX has shown a relationship between more negative binding scores and lower experimental IC50 values. nih.gov

Table 1: Predicted Binding Affinities of Representative Sulfonamide Compounds Against Target Proteins

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolidinone-Benzenesulfonamide Derivative | hCA IX | -8.41 | nih.gov |

| Thiazolidinone-Benzenesulfonamide Derivative | hCA II | -8.12 | nih.gov |

| Methoxy (B1213986) Flavone Derivative | ER-α | -10.14 | nih.gov |

| Phenylthiourea Derivative | EGFR | -8.2 | unair.ac.id |

This table presents a selection of predicted binding energies from molecular docking studies of various sulfonamide and related derivatives against their respective biological targets. The negative values indicate the predicted strength of the interaction.

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for stabilizing the ligand-protein complex.

In the context of sulfamoylbenzoates binding to carbonic anhydrases, the deprotonated sulfonamide nitrogen forms a crucial coordinate bond with the catalytic Zn(II) ion. nih.gov Beyond this primary interaction, docking studies reveal other significant contacts. For example, the sulfonamide's oxygen atoms often form hydrogen bonds with the side chain of Threonine 199 (Thr199). The aromatic ring of the benzoate scaffold typically resides in a pocket lined with hydrophobic and hydrophilic residues, such as Valine 121, Phenylalanine 131, Leucine 198, and Proline 202, allowing for various stabilizing interactions. acs.org Identifying these key residues helps explain the basis of a compound's affinity and selectivity for a particular enzyme isoform. nih.gov

Table 2: Key Amino Acid Interactions for Sulfonamide Inhibitors in Carbonic Anhydrase II

| Inhibitor Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zn²⁺ | Coordination Bond |

| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond |

| Aromatic Ring | Val121 | Hydrophobic |

| Aromatic Ring | Leu198 | Hydrophobic |

| Aromatic Ring | Pro202 | van der Waals |

| Substituents | Gln92 | Hydrogen Bond |

This table summarizes the principal interactions between a typical sulfonamide inhibitor and the active site residues of human Carbonic Anhydrase II, as identified through molecular modeling studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of the predicted binding pose and for analyzing complex dynamic events.

MD simulations are frequently used to validate the results of molecular docking. nih.gov By running a simulation of the docked complex for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted orientation or if it undergoes significant conformational changes. Analysis of the simulation trajectory can reveal the flexibility of the ligand within the active site and the dynamic nature of its interactions with surrounding residues. acs.org For sulfonamide inhibitors, MD simulations have confirmed the stability of the crucial interaction between the sulfonamide group and the active site zinc ion, providing further confidence in the docked pose. acs.orgkg.ac.rs These simulations can also highlight the role of water molecules in mediating interactions and reveal transient binding events that would be missed by static modeling approaches. peerj.com

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects on binding stability. nih.gov Water molecules can form hydrogen bond networks that mediate interactions between the ligand and protein or compete for binding sites. The polarizable continuum model (PCM) is one method used to study these solvent effects. nih.gov

For sulfamoylbenzoate compounds targeting metalloenzymes like carbonic anhydrase, the coordination with the active site metal ion (typically zinc) is paramount. researchgate.net MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can accurately model the geometry and electronic nature of this coordination. nih.gov The simulations can capture the precise coordination distances and angles and how they fluctuate over time, providing a more realistic depiction of the binding event than classical force fields alone. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov These methods are used to calculate a wide range of properties for sulfamoylbenzoate compounds, including optimized molecular geometry, charge distribution, and molecular orbital energies.

DFT calculations are employed to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net Another valuable output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov This information is crucial for understanding how a molecule will interact with its biological target and for predicting its reactivity. researchgate.netmkjc.in For benzenesulfonamide derivatives, DFT calculations have been used to analyze bond lengths, torsion angles, and vibrational frequencies, providing data that complements experimental findings from X-ray crystallography and spectroscopy. mkjc.incumhuriyet.edu.tr

Table 3: Representative Quantum Chemical Properties Calculated for a Benzenesulfonamide Derivative

| Calculated Property | Method | Typical Value/Result |

|---|---|---|

| Total Energy | DFT/B3LYP | -1250 to -1500 Hartrees |

| HOMO Energy | DFT/B3LYP | ~ -6.5 eV |

| LUMO Energy | DFT/B3LYP | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | ~ 5.0 eV |

| Dipole Moment | DFT/B3LYP | 5 - 8 Debye |

This table shows examples of electronic properties for a generic benzenesulfonamide derivative as calculated by Density Functional Theory (DFT) methods. These values are indicative and vary depending on the specific molecular structure and substituents.

Compound Names Mentioned

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For sulfamoylbenzoate compounds, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net This optimized structure is the foundation for analyzing the electronic properties that govern the molecule's reactivity and interactions.

Key electronic properties derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.govresearchgate.net For Methyl 4-methoxy-3-sulfamoylbenzoate, the MEP would likely show negative potential around the oxygen atoms of the carboxylate, methoxy, and sulfamoyl groups, indicating sites prone to electrophilic attack, while areas around hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects. researchgate.net It can quantify the charge transfer between filled donor orbitals and empty acceptor orbitals within the molecule, helping to explain the stability of specific conformations. nih.gov

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | Varies per atom (e.g., O: -0.6e, N: -0.4e) |

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O, S=O, N-H). Since theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator and being performed in a vacuum, the calculated values are typically scaled using a scaling factor to improve agreement with experimental spectra. nih.govnih.gov The potential energy distribution (PED) analysis is used to assign these frequencies to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). These predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to excited states. These transitions, often from HOMO to LUMO or other molecular orbitals, correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. nih.gov

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Corresponding Functional Group/Transition |

| FT-IR Peak (cm⁻¹) | ~1720 | C=O stretch (ester) |

| FT-IR Peak (cm⁻¹) | ~1350, ~1160 | Asymmetric & Symmetric SO₂ stretch |

| ¹H NMR Shift (ppm) | ~3.9 | -OCH₃ (methoxy) protons |

| ¹³C NMR Shift (ppm) | ~166 | C=O (ester) carbon |

| UV-Vis λ_max (nm) | ~290 | π → π* transition |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model for sulfamoylbenzoate derivatives involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For each compound in this "training set," a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Statistical methods are then used to create a mathematical model that correlates these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that links the most relevant descriptors to the activity. researchgate.net

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain that can capture intricate relationships between structure and activity. jbclinpharm.orgnih.gov

Once a model is developed, it can be used to predict the biological activity of new sulfamoylbenzoate compounds based solely on their calculated descriptors. nih.gov For instance, a QSAR model could be developed to predict the carbonic anhydrase inhibitory activity of novel sulfamoylbenzoate derivatives, guiding chemists to design more potent inhibitors. nih.gov

Descriptors and Statistical Validation

The quality and predictive power of a QSAR model depend heavily on the choice of descriptors and rigorous statistical validation. researchgate.net

Molecular Descriptors: These are numerical values that represent the chemical and physical characteristics of a molecule. researchgate.net Thousands of descriptors can be calculated, and they are typically categorized as:

Topological (2D): Describe the atomic connectivity, such as molecular weight and branching indices.

Geometric (3D): Relate to the 3D structure, including molecular surface area and volume.

Electronic: Quantify electronic properties, such as dipole moment and partial charges on atoms. nih.gov

Hydrophobic: Describe the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP). nih.gov

The selection of the most relevant descriptors that have a real influence on biological activity is a critical step in building a robust QSAR model. nih.gov

Statistical Validation: Validation is essential to ensure that a QSAR model is robust, stable, and has good predictive capability. researchgate.net It confirms that the model is not a result of chance correlation. Key validation metrics include:

Coefficient of Determination (R²): Measures how well the model fits the training data. A value greater than 0.6 is generally considered acceptable. jbclinpharm.org

Leave-One-Out Cross-Validation (Q² or R²_cv): An internal validation technique that assesses the model's predictive power. A Q² value greater than 0.5 is required for a model to be considered predictive. jbclinpharm.orgresearchgate.net

External Validation (R²_pred): The most crucial test, where the model is used to predict the activity of a "test set" of compounds that were not used in its development. A high R²_pred value confirms the model's ability to generalize to new chemical entities. researchgate.net

Y-Randomization: This test ensures the model is not due to a chance correlation by repeatedly building models with shuffled biological activity data. A robust model will show very low R² values in this test. nih.gov

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (LOO) | Cross-validated R² from Leave-One-Out procedure. | > 0.5 |

| R²_pred | Predictive R² for the external test set. | > 0.6 |

| RMSE | Root Mean Square Error; measures the error in predicted values. | As low as possible |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

Applications and Translational Research Contexts for Methyl 4 Methoxy 3 Sulfamoylbenzoate in Academic Settings

Research Building Block in Organic Synthesis

In the field of organic synthesis, Methyl 4-methoxy-3-sulfamoylbenzoate and its isomers serve as important intermediates for the creation of more complex molecules, particularly in the realm of medicinal chemistry. The reactivity of its functional groups—the ester, the aromatic ring, the methoxy (B1213986) group, and the sulfonamide—allows for a variety of chemical transformations.

One of the key applications of sulfamoylbenzoate derivatives is in the synthesis of enzyme inhibitors. For instance, a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally related to the target compound, have been synthesized as high-affinity and selective inhibitors of human carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. nih.gov The synthesis of these inhibitors often starts from commercially available materials like methyl 2,4-dichloro-5-sulfamoyl-benzoate. nih.gov The synthetic routes involve nucleophilic aromatic substitution of the halogen atoms, allowing for the introduction of various substituents to modulate the inhibitory activity and selectivity. nih.gov

Furthermore, the core structure of methoxybenzoic acid derivatives is a common motif in the synthesis of pharmaceuticals. For example, 3-methoxy-4-hydroxybenzoic acid and its methyl ester are key starting materials in the synthesis of the anticancer drug Bosutinib. mdpi.com Similarly, methyl 3-hydroxy-4-methoxybenzoate is a precursor in a novel synthesis of Gefitinib, another tyrosine kinase inhibitor used in cancer therapy. mdpi.com These examples highlight the utility of the methoxy-benzoate scaffold in constructing complex, biologically active molecules. While direct examples of Methyl 4-methoxy-3-sulfamoylbenzoate in multi-component reactions are not prevalent in the literature, its functional groups make it a plausible candidate for such reactions, which are valuable for rapidly generating molecular diversity.

The synthesis of related compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate, an important intermediate for the antipsychotic drug Sulpiride, further underscores the importance of this class of molecules as building blocks in pharmaceutical synthesis. google.com

Development of Chemical Probes for Biological Systems

The sulfamoyl group is a key pharmacophore in a wide range of clinically used drugs and is also a valuable component in the design of chemical probes to study biological systems. Chemical probes are small molecules used to investigate the function of proteins and other biomolecules in their native environment. The sulfonamide moiety is a well-established zinc-binding group, making it a common feature in inhibitors of zinc-containing enzymes, known as metalloenzymes. mdpi.com

A significant application of sulfamoyl-containing compounds is in the development of inhibitors and probes for carbonic anhydrases (CAs). As mentioned earlier, methyl 5-sulfamoyl-benzoate derivatives have been designed as potent and selective inhibitors of CAIX. nih.gov The primary sulfonamide group is a well-known marker for CA inhibitors, and by modifying the substituents on the benzene (B151609) ring, researchers can fine-tune the affinity and selectivity of these compounds for different CA isozymes. nih.gov The development of such selective inhibitors is crucial for creating chemical probes to elucidate the specific roles of different CA isozymes in physiological and pathological processes.

In addition to carbonic anhydrases, sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes involved in various physiological and pathological functions, including thrombosis, diabetes, and cancer. semanticscholar.org These studies demonstrate the versatility of the sulfamoylbenzoate scaffold in targeting different enzyme families.

The potential for developing chemical probes from Methyl 4-methoxy-3-sulfamoylbenzoate is significant. Its structure could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or photoreactive groups for photoaffinity labeling studies. These probes would be invaluable tools for identifying the protein targets of bioactive compounds, mapping enzyme active sites, and visualizing enzyme activity in living cells.

Investigative Tools in Agrochemical Research

The sulfonamide and sulfonylurea functionalities are present in several classes of commercially important agrochemicals, particularly herbicides. Sulfonylurea herbicides are known for their high efficacy at low application rates and their specific mode of action, which is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), an enzyme found in plants and microbes but not in animals. nih.gov The synthesis of sulfonylurea herbicides often involves the reaction of a sulfonamide with an isocyanate or a carbamate (B1207046). google.comrsc.org This suggests that Methyl 4-methoxy-3-sulfamoylbenzoate could serve as a precursor for the synthesis of novel sulfonylurea derivatives for screening as potential herbicides.

While direct synthesis of commercial herbicides from this specific starting material is not documented, the general synthetic routes to sulfonylureas indicate its potential as a research tool in this area. google.comjlu.edu.cn By reacting the sulfonamide group of Methyl 4-methoxy-3-sulfamoylbenzoate with various heterocyclic amines via a carbamate intermediate, novel sulfonylurea compounds can be generated for herbicidal activity testing.

Furthermore, sulfonamide derivatives have been investigated for their antifungal properties. For example, derivatives of dibenzo-1,4-dioxine-2-acetyloxime containing sulfonyl groups have shown effective in vitro antifungal activity against Aspergillus and Candida species. nih.gov The proposed mechanism of action for these compounds is the inhibition of ergosterol (B1671047) biosynthesis, a pathway essential for fungal cell membrane integrity. nih.gov This indicates that the sulfamoylbenzoate scaffold could be explored for the development of new antifungal agents. More broadly, benzoic acid derivatives are known to possess antifungal activity, and substitutions on the aromatic ring can modulate this activity. researchgate.net

The use of methyl benzoate (B1203000) itself as an environmentally friendly insecticide and repellent is also an area of active research. mdpi.comnih.govusda.govgoogle.com While Methyl 4-methoxy-3-sulfamoylbenzoate is a more complex derivative, its core structure is related to a compound with known pesticidal properties, suggesting that derivatives of this nature could be investigated in agrochemical screening programs.

Future Research Directions and Emerging Paradigms

Design of Next-Generation Sulfamoylbenzoate Scaffolds

The development of novel therapeutics and agrochemicals often begins with the modification of a known chemical scaffold. rsc.org The sulfamoylbenzoate core is a promising starting point for creating next-generation compounds with enhanced efficacy, selectivity, and improved physicochemical properties. Future design strategies will likely focus on several key areas:

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to enhance biological activity or modify metabolic stability. For the sulfamoylbenzoate scaffold, this could involve altering the methoxy (B1213986) or methyl ester groups.

Scaffold Hopping: Developing entirely new core structures that maintain the key pharmacophoric features of the sulfamoylbenzoate group. This approach can lead to the discovery of novel intellectual property and compounds with different side effect profiles.

Conformational Constraint: Introducing rigid elements into the molecule to lock it into a biologically active conformation. This can increase binding affinity for a specific target and improve selectivity.

The goal is to create a diverse library of new chemical entities (NCEs) that retain the essential sulfamoylbenzoate motif while offering superior performance characteristics. mdpi.commdpi.com The design of these new scaffolds will be heavily influenced by the intended application, whether for therapeutic intervention or as a basis for new agrochemicals. nih.gov

Table 1: Strategies for Next-Generation Sulfamoylbenzoate Scaffold Design

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Bioisosteric Replacement | Modulate potency, selectivity, and pharmacokinetic properties. | Improved therapeutic index, reduced off-target effects. |

| Scaffold Hopping | Discover novel chemical classes with similar activity. | New intellectual property, alternative pharmacological profiles. |

| Conformational Constraint | Increase binding affinity and selectivity for the target. | Higher potency and more specific biological action. |

Exploration of Novel Biological Targets and Therapeutic Areas